4-Methylphenyl 2,4-dimethoxybenzoate
CAS No.:
Cat. No.: VC0849641
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H16O4 |
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Molecular Weight | 272.29 g/mol |
IUPAC Name | (4-methylphenyl) 2,4-dimethoxybenzoate |
Standard InChI | InChI=1S/C16H16O4/c1-11-4-6-12(7-5-11)20-16(17)14-9-8-13(18-2)10-15(14)19-3/h4-10H,1-3H3 |
Standard InChI Key | SLWWKGRJXOLOND-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES | CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)OC)OC |
Introduction
Chemical Structure and Classification
Molecular Structure
4-Methylphenyl 2,4-dimethoxybenzoate consists of a 2,4-dimethoxybenzoate moiety connected via an ester linkage to a 4-methylphenyl group. The compound features:
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A benzoate core with methoxy groups at positions 2 and 4
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An ester linkage (COO)
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A 4-methylphenyl (p-tolyl) group attached to the ester oxygen
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Molecular formula: C16H16O4
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Theoretical molecular weight: approximately 272.30 g/mol
Structural Relationship to Similar Compounds
The compound shares structural similarities with methyl 2,4-dimethoxybenzoate (C10H12O4), which has a methyl group instead of a 4-methylphenyl group at the ester position . It also bears resemblance to 2-(4-methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate, which contains a similar 4-methylphenyl component but with different substitution patterns on the benzoate portion .
Physical and Chemical Properties
Predicted Physical Properties
Based on structurally similar compounds, 4-Methylphenyl 2,4-dimethoxybenzoate likely exhibits these physical properties:
NMR Spectroscopy
The 1H NMR spectrum would likely show:
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Aromatic protons from both the 2,4-dimethoxybenzene and 4-methylphenyl rings (6-7 ppm range)
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Methoxy protons as singlets (approximately 3.8-4.0 ppm)
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Methyl protons of the 4-methylphenyl group as a singlet (approximately 2.3-2.4 ppm)
This prediction is based on patterns observed in related compounds such as the NMR data for 2,6-dimethoxy-4-methylphenyl acetate mentioned in search result , which shows methoxy signals at 3.78 ppm and a methyl signal at 2.32 ppm .
Synthesis and Preparation Methods
General Synthetic Approach
The synthesis of 4-Methylphenyl 2,4-dimethoxybenzoate would likely follow established procedures for ester formation. Based on synthetic methods for similar compounds described in the search results, a viable synthetic route would involve:
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Activation of 2,4-dimethoxybenzoic acid
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Reaction with 4-methylphenol under appropriate conditions
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Purification of the final product
Detailed Synthetic Procedure
A potential synthesis method can be extrapolated from the preparation of 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate described in search result :
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Preparation of a basic solution of 2,4-dimethoxybenzoic acid using potassium carbonate in water
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Addition of 4-methylphenol in an appropriate solvent (ethanol or similar)
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Refluxing the reaction mixture for several hours
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Removal of solvent under reduced pressure
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Collection of the crystalline product by filtration
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Recrystallization using an appropriate solvent (such as ethanol) for purification
This method draws from the synthesis described for 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate, which involves potassium carbonate as a base and refluxing conditions .
Structural Analysis and Molecular Interactions
Hydrogen Bonding and Crystal Packing
Based on structurally similar compounds, 4-Methylphenyl 2,4-dimethoxybenzoate would likely exhibit:
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Intermolecular C—H⋯O contacts in crystal packing
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Potential π-π stacking interactions between aromatic rings
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A three-dimensional network stabilized by these non-covalent interactions
These predictions are supported by the crystal packing features observed in 2-(4-Methylphenyl)-2-oxoethyl 3,4-dimethoxybenzoate, which demonstrates intermolecular C—H⋯O contacts .
Applications and Significance
Research Applications
4-Methylphenyl 2,4-dimethoxybenzoate potentially serves several purposes in research contexts:
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As an intermediate in organic synthesis
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As a model compound for studying ester chemistry
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In structure-activity relationship studies of benzoate derivatives
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For investigating aromatic substitution effects on reactivity
Pharmaceutical Relevance
Many benzoate derivatives demonstrate significant biological activities. By structural analogy to related compounds, 4-Methylphenyl 2,4-dimethoxybenzoate might exhibit:
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Potential anti-inflammatory properties
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Possible antimicrobial activity
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Utility as a building block for pharmaceutical development
This potential is suggested by the documented biological activities of various benzoate derivatives mentioned in search result , which describes benzoates as "well known heterocyclic compounds, which have a variety of biological activities" .
Comparative Analysis with Related Compounds
Structural Comparison
The following table compares 4-Methylphenyl 2,4-dimethoxybenzoate with related compounds found in the search results:
Property Comparison
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